molecular formula C17H18ClNO4S2 B7776625 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)methionine

Cat. No.: B7776625
M. Wt: 399.9 g/mol
InChI Key: GNMGSZDDDTYUJL-UHFFFAOYSA-N
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Description

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is a synthetic organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a methionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine typically involves the chlorosulfonation of biphenyl derivatives. One common method is the reaction of 4-chlorobiphenyl with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate can then be reacted with methionine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine may involve large-scale chlorosulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride
  • 4’-Chloro-[1,1’-biphenyl]-4-sulfonyl fluoride
  • Bis(4-chlorophenyl)sulfone

Uniqueness

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)methionine is unique due to the presence of the methionine moiety, which imparts specific biological activity and potential therapeutic applications. The combination of the biphenyl structure with the sulfonyl and methionine groups provides a versatile platform for chemical modifications and functional studies .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c1-24-11-10-16(17(20)21)19-25(22,23)15-8-4-13(5-9-15)12-2-6-14(18)7-3-12/h2-9,16,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMGSZDDDTYUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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